N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2-methylthiophen-3-yl)acetamide
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Overview
Description
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2-methylthiophen-3-yl)acetamide is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring, and they are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2-methylthiophen-3-yl)acetamide typically involves the following steps:
Preparation of 5-cyclobutyl-1H-1,2,4-triazol-3-ylamine: This can be achieved by reacting cyclobutylamine with formamide under acidic conditions.
Coupling Reaction: The amine group of 5-cyclobutyl-1H-1,2,4-triazol-3-ylamine is then coupled with 2-(2-methylthiophen-3-yl)acetic acid using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in the presence of a base like triethylamine.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow chemistry to enhance efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity, and the process is monitored using advanced analytical techniques such as HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy.
Chemical Reactions Analysis
Types of Reactions: N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2-methylthiophen-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.
Substitution: Substitution reactions can occur at different positions on the triazole ring or the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation Products: Oxidized derivatives of the compound.
Reduction Products: Reduced forms of the compound.
Substitution Products: Substituted derivatives with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2-methylthiophen-3-yl)acetamide has shown potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new drugs targeting specific biological pathways.
Medicine: The compound has been investigated for its therapeutic potential in treating various diseases. Its ability to modulate biological targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of materials with specific properties, such as enhanced stability and reactivity. It is also employed in the synthesis of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2-methylthiophen-3-yl)acetamide exerts its effects involves interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being targeted.
Comparison with Similar Compounds
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-4-(difluoromethyl)thiophene-3-sulfonamide
N-(1-(5-amino-1H-1,2,4-triazol-1-yl)-2,2,2-trichloroethyl)carboxamides
N-(5-trifluoromethyl)-1H-1,2,4-triazol-3-yl derivatives
Uniqueness: N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2-methylthiophen-3-yl)acetamide is unique due to its specific structural features, such as the presence of the cyclobutyl group and the methylthiophenyl moiety. These structural elements contribute to its distinct biological and chemical properties compared to other triazole derivatives.
Properties
IUPAC Name |
N-(5-cyclobutyl-1H-1,2,4-triazol-3-yl)-2-(2-methylthiophen-3-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4OS/c1-8-10(5-6-19-8)7-11(18)14-13-15-12(16-17-13)9-3-2-4-9/h5-6,9H,2-4,7H2,1H3,(H2,14,15,16,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGOWGUEJQGHJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CS1)CC(=O)NC2=NNC(=N2)C3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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